molecular formula C23H22N6O2 B2604695 3-(furan-2-yl)-6-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]pyridazine CAS No. 1207044-85-6

3-(furan-2-yl)-6-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]pyridazine

Cat. No.: B2604695
CAS No.: 1207044-85-6
M. Wt: 414.469
InChI Key: GIYHMDJQLYLWLX-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted at position 3 with a furan-2-yl group and at position 6 with a piperazine moiety. The piperazine is further modified by a 1-methyl-3-phenyl-1H-pyrazole-5-carbonyl group. Pyridazine derivatives are recognized for diverse pharmacological activities, including anti-inotropic, anti-platelet aggregation, and anti-microbial effects .

Properties

IUPAC Name

[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c1-27-20(16-19(26-27)17-6-3-2-4-7-17)23(30)29-13-11-28(12-14-29)22-10-9-18(24-25-22)21-8-5-15-31-21/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYHMDJQLYLWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-6-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and furan intermediates, followed by their coupling with the pyridazine core. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-6-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The pyridazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyridazine derivatives.

Scientific Research Applications

3-(furan-2-yl)-6-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug discovery.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-6-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyridazine-Piperazine Derivatives

3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine
  • Core Structure : Pyridazine with a piperazine substituent.
  • Substituents: Chlorine at position 3; 4-chlorophenoxypropyl group on piperazine.
  • Activities : Anti-bacterial (e.g., Staphylococcus aureus inhibition) and anti-viral properties .
  • Key Differences: The target compound replaces chlorine with a furan group and substitutes the phenoxypropyl chain with a pyrazole-carbonyl group. This may reduce halogen-related toxicity while introducing aromatic heterocycles for enhanced receptor binding.

Pyrazole-Containing Compounds

Fipronil
  • Structure: 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile.
  • Application : Broad-spectrum insecticide .
  • Comparison : Unlike fipronil’s electron-withdrawing groups (e.g., trifluoromethyl), the target compound’s pyrazole has a methyl and phenyl substituent, which could favor π-π stacking interactions in medicinal targets rather than pesticidal activity.
Pyrazon
  • Structure: 5-amino-4-chloro-2-phenyl-3-(2H)-pyridazinone.
  • Application : Herbicide .
  • Comparison : Pyrazon lacks the piperazine-furan system, highlighting how structural complexity in the target compound may shift applications from agrochemical to therapeutic contexts.

Physicochemical and Structural Analysis

Table 1: Comparative Properties of Pyridazine Derivatives

Compound Core Structure Substituents LogP* (Predicted) Key Activities
Target Compound Pyridazine Furan-2-yl; pyrazole-carbonyl-piperazine ~2.8 Hypothesized anti-microbial
3-Chloro-6-(4-phenoxypropyl-piperazine) Pyridazine Chlorine; 4-chlorophenoxypropyl ~3.5 Anti-bacterial
Fipronil Pyrazole Trifluoromethyl, sulfinyl, cyano ~4.0 Insecticidal

*LogP values estimated using fragment-based methods.

Biological Activity

The compound 3-(furan-2-yl)-6-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]pyridazine is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that combines several pharmacologically relevant moieties:

  • Furan ring : Known for its ability to participate in various chemical reactions and interactions.
  • Pyridazine core : A heterocyclic structure that contributes to the compound's biological profile.
  • Pyrazole derivative : This moiety is often associated with anti-inflammatory and analgesic properties.

The molecular formula of the compound is C21H24N4O2C_{21}H_{24}N_4O_2, and its molecular weight is approximately 368.45 g/mol.

Pharmacological Effects

Research indicates that compounds containing pyrazole and pyridazine structures exhibit a wide range of biological activities, including:

  • Anti-inflammatory Activity : Various studies have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to the one in focus showed up to 85% inhibition of TNF-α at specific concentrations, indicating significant anti-inflammatory potential .
  • Antimicrobial Activity : The presence of both furan and pyrazole rings enhances the antimicrobial efficacy against various pathogens. In vitro studies have shown that related compounds were effective against strains such as E. coli and Staphylococcus aureus .
  • Antitubercular Activity : Some derivatives have been tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth at low concentrations .
  • Neuropharmacological Effects : Certain derivatives have been investigated for their potential neuroprotective effects, with some exhibiting inhibitory activity on monoamine oxidase (MAO) enzymes, which are linked to neurodegenerative diseases .

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act by inhibiting key enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : Some compounds may interact with specific receptors in the body, modifying their activity and leading to therapeutic effects.

Case Study 1: Anti-inflammatory Activity

A study investigated a series of pyrazole derivatives, including those structurally similar to the compound of interest. The results indicated that certain derivatives exhibited significant inhibition of TNF-α production in vitro, suggesting a potential application in treating inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

Another research focused on evaluating the antimicrobial properties of furan-containing pyrazole derivatives against various bacterial strains. The findings highlighted that specific compounds showed effective inhibition at concentrations much lower than standard antibiotics, indicating their potential as alternative antimicrobial agents .

Data Table

Biological ActivityCompound ExampleIC50/EC50 ValueReference
Anti-inflammatoryPyrazole derivative A10 µM
AntimicrobialFuran-pyrazole B20 µg/mL
AntitubercularPyrazole C6.25 µg/mL
NeuroprotectivePyrazole DIC50 15 µM

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